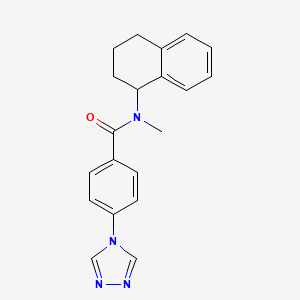![molecular formula C15H11N3O2S2 B5456846 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE](/img/structure/B5456846.png)
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE typically involves multi-step organic reactions. One common method includes the formation of the benzodioxole ring through a Pd-catalyzed C-N cross-coupling reaction . The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone . The final step involves the coupling of the thiazole and pyrimidine moieties under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation .
Medicine
Medicinal applications include its potential use as an anticancer agent, given its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, the compound is used in the development of new materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE involves the inhibition of specific enzymes, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). This inhibition leads to the disruption of cellular processes that are crucial for cancer cell survival and proliferation . The compound also induces apoptosis through the modulation of microtubule assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also feature a benzodioxole ring and are studied for their anticancer properties.
BENZODIOXOLE DERIVATIVES: These compounds are known for their COX inhibitory activity and cytotoxic effects.
Uniqueness
What sets [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIMIDINYL) SULFIDE apart is its unique combination of a benzodioxole ring, a thiazole ring, and a pyrimidine moiety, which together contribute to its potent biological activities and versatility in various chemical reactions .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-(pyrimidin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S2/c1-4-16-15(17-5-1)22-8-11-7-21-14(18-11)10-2-3-12-13(6-10)20-9-19-12/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPRTJVIMLQXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1-{[6-(tetrahydro-2H-pyran-3-ylamino)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5456772.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride](/img/structure/B5456777.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5456784.png)
![3-(5-chloro-2-thienyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5456785.png)
![2,2-dimethyl-3-{[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B5456799.png)
![[1-(4-Fluorophenyl)cyclopropyl]-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B5456802.png)
![2,4-bis(dimethylamino)-N,N-dimethyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-sulfonamide](/img/structure/B5456814.png)
![3-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxyphenyl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5456818.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5456827.png)
![2-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5456830.png)
![8-(5-phenoxy-2-furoyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5456838.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5456866.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5456868.png)
